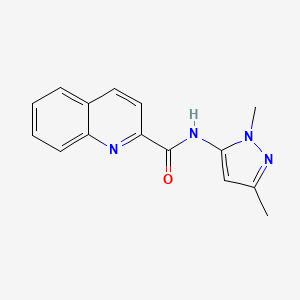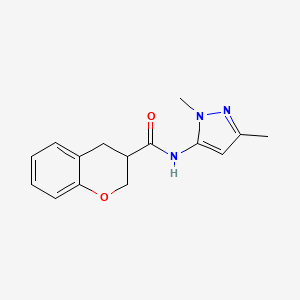
N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMQX and is a non-competitive antagonist of the AMPA receptor.
Wirkmechanismus
N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide acts as a non-competitive antagonist of the AMPA receptor by binding to the receptor and preventing the activation of the ion channel. This results in a decrease in the influx of calcium ions into the cell, which is necessary for the induction of long-term potentiation (LTP) and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the induction of LTP, which is necessary for synaptic plasticity and memory formation. This compound has also been found to have neuroprotective effects by preventing the excitotoxicity of glutamate in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide in lab experiments is its potency as a non-competitive antagonist of the AMPA receptor. This allows for the precise control of the receptor activity and the study of its effects on synaptic plasticity and memory formation. However, one of the limitations of using this compound is its potential toxicity and off-target effects, which can affect the interpretation of the results.
Zukünftige Richtungen
There are many future directions for the study of N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide. One of the areas of interest is the development of more potent and selective non-competitive antagonists of the AMPA receptor for the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Another area of interest is the study of the role of the AMPA receptor in synaptic plasticity and memory formation, which can lead to the development of new therapies for memory-related disorders. Additionally, the use of this compound in combination with other compounds can lead to the discovery of new drug targets and the development of more effective therapies.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potency as a non-competitive antagonist of the AMPA receptor makes it a valuable tool for the study of synaptic plasticity and memory formation. However, its potential toxicity and off-target effects should be taken into consideration when interpreting the results of lab experiments. The future directions for the study of this compound are vast and can lead to the development of new therapies for neurological disorders.
Synthesemethoden
The synthesis of N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide involves the reaction of 2-aminobenzonitrile with 3,5-dimethylpyrazole in the presence of a catalyst. The reaction yields the desired product, which can be purified using various methods such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. This compound has been found to be a potent non-competitive antagonist of the AMPA receptor, which is a subtype of glutamate receptors that are involved in synaptic plasticity and memory formation.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-9-14(19(2)18-10)17-15(20)13-8-7-11-5-3-4-6-12(11)16-13/h3-9H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTCQGFRNUVLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=NC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide](/img/structure/B7558865.png)
![N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558870.png)

![N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide](/img/structure/B7558893.png)

![3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid](/img/structure/B7558904.png)
![3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide](/img/structure/B7558915.png)

![2-methoxyethyl 5-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7558928.png)
![2-(cyclopropylmethoxy)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7558942.png)

![2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B7558973.png)
